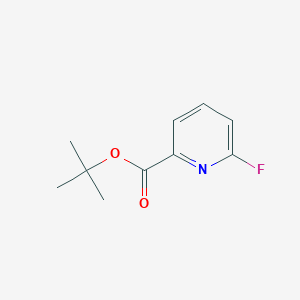
tert-Butyl 6-fluoropyridine-2-carboxylate
Descripción general
Descripción
Tert-Butyl 6-fluoropyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research on derivatives of tert-butyl 6-fluoropyridine-2-carboxylate, such as fluoronaphthyridines and quinolones, indicates their significant potential as antibacterial agents. A study highlighted the synthesis and testing of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine derivatives for their antibacterial activities. These compounds showed potent in vitro and in vivo effects, with some being selected for clinical evaluation due to their low toxicity and favorable pharmacokinetic profiles (Bouzard et al., 1989).
Chemical Synthesis and Characterization
Another area of application is in chemical synthesis and characterization. For instance, a study presented an unprecedented cascade of reactions leading to pipecolic acid derivatives, demonstrating the utility of vinylfluoro groups under acidic conditions (Purkayastha et al., 2010). Additionally, the synthesis and characterization of compounds like 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, further demonstrate the versatility of this compound derivatives in developing new molecular structures with potential applications (Çolak et al., 2021).
Photomechanical and Photocatalytic Applications
Remarkably, derivatives of this compound have been explored for photomechanical and photocatalytic applications. For instance, the tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid demonstrated unique photomechanical properties, where exposure to UV light caused reversible motions in highly branched microcrystals, which could be utilized to move and concentrate microspheres (Al‐Kaysi et al., 2017). In another study, fluorinated Ir(III)-terpyridine-phenylpyridine-X complexes, synthesized via selective C-F activation, showed enhanced stability and photocatalytic efficiency, useful in solar fuel generation and photoredox catalysis (Porras et al., 2016).
Mecanismo De Acción
The mechanism of action of “tert-Butyl 6-fluoropyridine-2-carboxylate” is not specified in the search results. As a chemical compound used in scientific research, its mechanism of action would depend on the specific context of its use.
Safety and Hazards
“tert-Butyl 6-fluoropyridine-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propiedades
IUPAC Name |
tert-butyl 6-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBMKLNFMAIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-65-7 | |
| Record name | tert-butyl 6-fluoropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
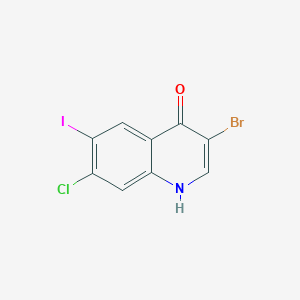


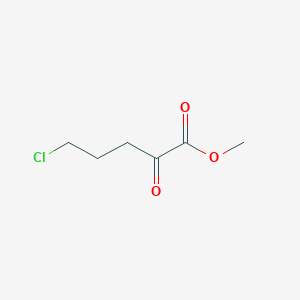
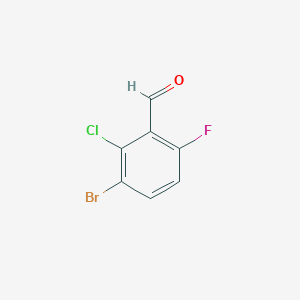
![2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1372946.png)
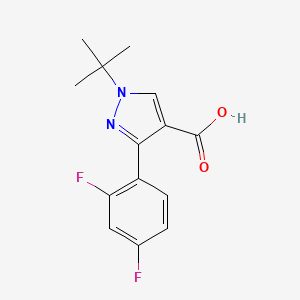
![2-[4-(Bromomethyl)phenoxymethyl]oxolane](/img/structure/B1372949.png)
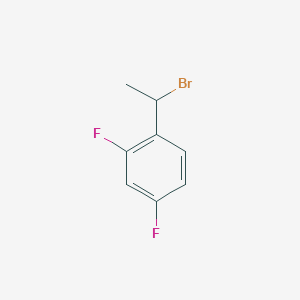
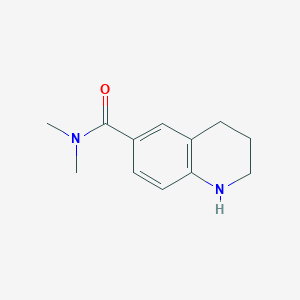
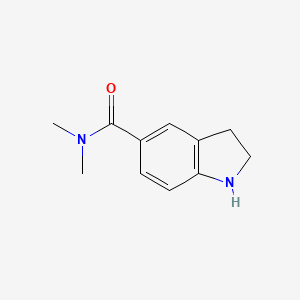
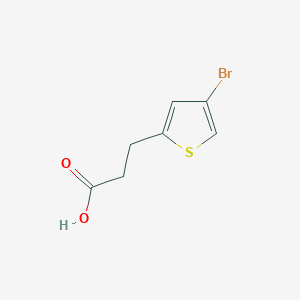
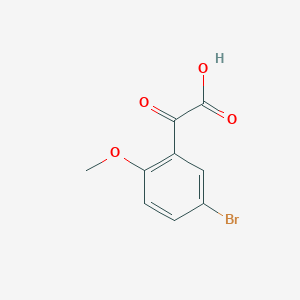
![5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1372960.png)
